
5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde: is a heterocyclic compound that features a furan ring substituted with a thiazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the furan ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions, where boronic acids or esters are coupled with halogenated furan derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carboxylic acid.
Reduction: 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde is not well-documented. it is likely that the compound interacts with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the thiazepane ring can interact with various receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: Another furan derivative with potential biological activity.
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde:
Uniqueness
5-(6-Methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde is unique due to the presence of the thiazepane ring, which imparts distinct biological and chemical properties. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
5-(6-methyl-1,4-thiazepan-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-9-6-12(4-5-15-8-9)11-3-2-10(7-13)14-11/h2-3,7,9H,4-6,8H2,1H3 |
InChI Key |
QJAJGEAIOMNSIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCSC1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


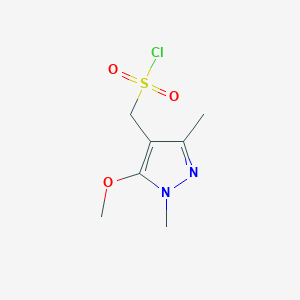
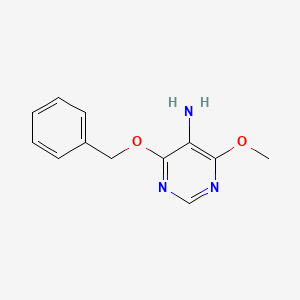
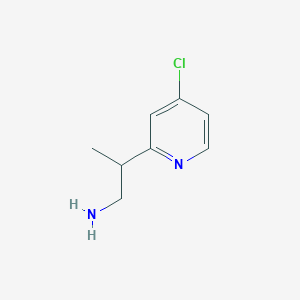
amine](/img/structure/B13255953.png)
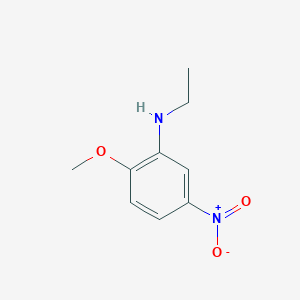
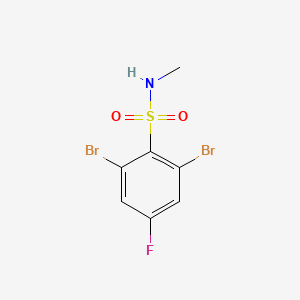

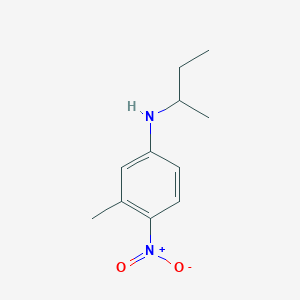
![Methyl 4,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13255989.png)
![Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13255995.png)
![9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione](/img/structure/B13256012.png)
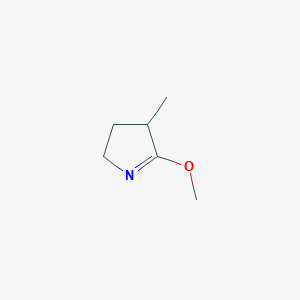
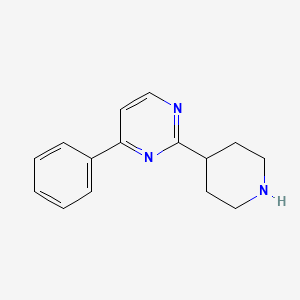
![3-{[(3,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13256020.png)
